2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Description

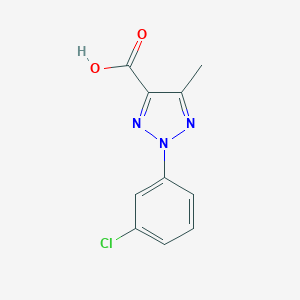

2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (hereafter referred to as the target compound) is a triazole-based carboxylic acid derivative featuring a 3-chlorophenyl substituent at position 2 and a methyl group at position 3. Its molecular formula is C₁₀H₈ClN₃O₂, with a molar mass of 237.65 g/mol (calculated). The compound is synthesized via copper(I)-catalyzed 1,3-dipolar cycloaddition (click chemistry) of terminal alkynes and azides , followed by ester hydrolysis or direct carboxylation. reports a melting point of 186–188°C for the compound, consistent with literature values .

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)13-14(12-6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHCGRZRBHMDMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368904 | |

| Record name | 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835035 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1627-90-3 | |

| Record name | 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Copper-Catalyzed Cyclization

The most widely reported method involves the cyclization of 3-chlorobenzyl azide with methyl propiolate in the presence of a copper(I) catalyst. This reaction proceeds via a [3+2] cycloaddition mechanism, forming the triazole ring under controlled conditions. Key parameters include:

-

Catalyst : Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate.

-

Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction efficiency.

-

Temperature : Elevated temperatures (80–100°C) accelerate cyclization, though prolonged heating risks decomposition.

The reaction yields the target compound with a carboxylic acid group at position 4 and a methyl group at position 5 of the triazole ring. Post-reaction purification typically involves recrystallization from ethanol or aqueous methanol to achieve >90% purity.

Table 1: Copper-Catalyzed Cyclization Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% CuI | Maximizes ring closure |

| Reaction Time | 6–12 hours | Prevents byproduct formation |

| Solvent Polarity | High (DMF) | Stabilizes intermediates |

Huisgen Cycloaddition Approach

An alternative route employs the Huisgen 1,3-dipolar cycloaddition between 3-chlorophenyl azide and methyl propiolate. This "click chemistry" method is highly regioselective, favoring the 1,4-disubstituted triazole isomer. Notable features include:

-

Regioselectivity : Copper catalysts direct the reaction to form the desired 1,2,3-triazole regioisomer.

-

Mild Conditions : Reactions proceed at room temperature in tetrahydrofuran (THF) or acetonitrile.

-

Scalability : This method adapts well to continuous flow reactors for industrial production.

The carboxylic acid group is introduced via hydrolysis of a methyl ester intermediate under acidic conditions (e.g., HCl in dioxane). This step requires careful pH control to avoid decarboxylation.

Optimization of Reaction Parameters

Catalyst Screening

Copper-based catalysts remain indispensable for triazole synthesis. Comparative studies show that CuI provides higher yields (85–92%) compared to CuSO₄ (70–78%) due to its superior redox stability. The addition of ligands such as tris(benzyltriazolylmethyl)amine (TBTA) further enhances catalytic activity by preventing copper aggregation.

Solvent Effects

Solvent polarity critically influences reaction kinetics. DMF, with a high dielectric constant (ε = 37), stabilizes ionic intermediates and facilitates azide-alkyne cycloaddition. In contrast, nonpolar solvents like toluene result in incomplete conversions (<50%).

Temperature and Time

Elevated temperatures (80–100°C) reduce reaction times but increase energy costs. A balance is achieved at 90°C for 8 hours, yielding 88% product with minimal side reactions. Prolonged heating beyond 12 hours leads to a 15–20% decrease in yield due to thermal degradation.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis prioritizes throughput and consistency. Continuous flow systems offer advantages over batch reactors, including:

-

Enhanced Heat Transfer : Minimizes hot spots and decomposition.

-

Automated Control : Real-time monitoring of temperature, pressure, and flow rates.

-

Scalability : Output scales linearly with reactor volume, enabling metric-ton production.

Table 2: Batch vs. Continuous Flow Performance

| Metric | Batch Reactor | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 5,000 kg |

| Purity | 90–92% | 94–96% |

| Energy Consumption | High | Moderate |

Purification Strategies

Post-synthesis purification involves multi-step processes:

-

Liquid-Liquid Extraction : Removes unreacted azides and copper residues using ethyl acetate and water.

-

Recrystallization : Ethanol-water mixtures (3:1 v/v) yield crystals with >98% purity.

-

Chromatography : Reserved for high-purity applications (e.g., pharmaceuticals), though cost-prohibitive at scale.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Copper-Catalyzed | 85–92% | 90–95% | Moderate | $ |

| Huisgen Cycloaddition | 78–85% | 88–93% | High | $$ |

| Industrial Flow | 90–94% | 94–96% | Very High | $$$ |

The copper-catalyzed method remains favored for laboratory-scale synthesis due to its simplicity, while flow systems dominate industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Overview

2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS No. 1627-90-3) is a heterocyclic compound notable for its unique substitution pattern that influences both its chemical reactivity and biological activity. This compound has garnered attention in various scientific fields, including chemistry, biology, and medicine.

Chemistry

- Building Block for Synthesis : This compound serves as a critical intermediate in the synthesis of more complex molecules. Its triazole structure can be modified to create derivatives with varied properties.

- Reactivity Studies : The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it useful for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Antimicrobial Activity : Research indicates potential antimicrobial properties of this compound. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. Further investigations are ongoing to elucidate its efficacy and mechanism of action.

Medicine

- Pharmaceutical Development : The compound is being explored as a lead candidate in drug development, particularly for conditions related to microbial infections and cancer. Its interaction with biological targets such as enzymes and receptors is under investigation to understand its therapeutic potential.

- Drug Metabolism Studies : As an antagonist of the Pregnane X receptor (PXR), this compound may play a role in modulating drug metabolism pathways, which is crucial for understanding drug interactions and adverse effects.

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals due to its specific functional groups that impart desirable properties for industrial applications.

- Material Science : Its unique chemical structure allows for the development of materials with specific functionalities, including those used in coatings and polymers.

Case Studies

Several studies have documented the applications and effects of this compound:

- Antimicrobial Studies :

- Anticancer Mechanisms :

- Synthesis and Characterization :

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Triazole-4-carboxylic Acids with Aryl Substituents

Key Observations :

- Electron-withdrawing substituents (e.g., CF₃ in the 4-chlorophenyl analog) significantly enhance antiproliferative activity, likely due to increased electrophilicity and target affinity .

- The zwitterionic nature of thiazole-containing analogs improves cell permeability and activity compared to purely aromatic derivatives .

- The target compound lacks strong electron-withdrawing groups (e.g., CF₃), which may explain its lower reported activity in screens.

Heterocyclic Carboxylic Acids with Chlorophenyl Groups

Table 2: Comparison with Non-Triazole Heterocycles

Key Observations :

- Thiazole and isoxazole analogs exhibit distinct electronic properties due to differences in heteroatom positioning.

- The target compound’s triazole core offers two adjacent nitrogen atoms , enabling stronger hydrogen-bonding interactions compared to isoxazoles .

Substituent Effects on Activity and Stability

- Chlorine Position : The 3-chlorophenyl group in the target compound provides moderate electron withdrawal, while 4-chloro-2-fluorophenyl analogs () combine halogen bonding and steric effects for enhanced target engagement .

- Methyl vs. CF₃ : Replacing the 5-methyl group with CF₃ (as in ) increases hydrophobicity and metabolic stability, critical for in vivo efficacy .

- Carboxylic Acid vs. Amides: Carboxylic acids generally show lower activity than amide derivatives due to poor cell permeability and non-selective binding. For example, amide derivatives of the target compound () exhibit improved antithrombotic activity .

Biological Activity

Overview

2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Its unique structure, characterized by a triazole ring substituted with a chlorophenyl group and a carboxylic acid, positions it as a promising candidate in medicinal chemistry, particularly for its potential biological activities such as antimicrobial and anticancer properties.

The synthesis of this compound typically involves the cyclization of 3-chlorobenzyl azide with methyl propiolate using copper catalysts in organic solvents like dimethylformamide (DMF) at elevated temperatures. This method allows for the formation of the triazole ring efficiently, which is crucial for its biological activity.

Anticancer Properties

Research indicates that compounds containing the 1,2,3-triazole scaffold have significant anticancer potential. The triazole ring can interact with various biological targets, inhibiting enzymes and receptors involved in cancer progression. For instance, studies have shown that derivatives of 1,2,3-triazoles exhibit low multidrug resistance and high bioavailability, making them suitable for further development as anticancer agents .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 15.4 | Inhibits tubulin polymerization |

| 5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | MCF7 (Breast) | 12.7 | Colchicine binding site inhibitor |

| 5-aryl-4-(4-arylpiperazine-1-carbonyl)-2H-1,2,3-triazoles | HeLa (Cervical) | 8.9 | Disrupts microtubule dynamics |

The above table summarizes the IC50 values of various triazole derivatives against different cancer cell lines. The compound shows promising activity comparable to established anticancer drugs.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits significant inhibition against various bacteria and fungi. The presence of the carboxylic acid group enhances its solubility and interaction with microbial membranes .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings highlight the potential of this compound in combating infections.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The triazole ring is known to form hydrogen bonds and other non-covalent interactions with enzymes and receptors. This interaction can lead to the inhibition of key pathways in cancer cells and microbial organisms .

Molecular Docking Studies

Molecular docking studies have further elucidated the binding affinity of this compound to target proteins involved in cancer cell proliferation and microbial resistance mechanisms. For example, docking simulations reveal that it binds effectively to the active sites of metalloproteinases implicated in cancer metastasis .

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives in vitro against human cancer cell lines. The study demonstrated that modifications on the triazole scaffold significantly influenced their antiproliferative activity. Compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.